(1S,9R,13E)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one (1S,9R,13E)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one Huperzine A is a sesquiterpene alkaloid isolated from a club moss Huperzia serrata that has been shown to exhibit neuroprotective activity. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a neuroprotective agent and a plant metabolite. It is a sesquiterpene alkaloid, a pyridone, a primary amino compound and an organic heterotricyclic compound.
Huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata. The botanical has been used in China for centuries for the treatment of swelling, fever and blood disorders. Recently in clinical trials in China, it has demonstrated neuroprotective effects. It is currently being investigated as a possible treatment for diseases characterized by neurodegeneration – particularly Alzheimer’s disease.
Brand Name: Vulcanchem
CAS No.: 102518-79-6
VCID: VC0530117
InChI: InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15-/m1/s1
SMILES: CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3
Molecular Formula: C15H18N2O
Molecular Weight: 242.32 g/mol

(1S,9R,13E)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one

CAS No.: 102518-79-6

Inhibitors

VCID: VC0530117

Molecular Formula: C15H18N2O

Molecular Weight: 242.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(1S,9R,13E)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one - 102518-79-6

CAS No. 102518-79-6
Product Name (1S,9R,13E)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one
Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
IUPAC Name (1R,9S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one
Standard InChI InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15-/m1/s1
Standard InChIKey ZRJBHWIHUMBLCN-HZRLMBICSA-N
Isomeric SMILES C/C=C/1\[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3
SMILES CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3
Canonical SMILES CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3
Appearance solid powder
Melting Point 217-219 °C
Description Huperzine A is a sesquiterpene alkaloid isolated from a club moss Huperzia serrata that has been shown to exhibit neuroprotective activity. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a neuroprotective agent and a plant metabolite. It is a sesquiterpene alkaloid, a pyridone, a primary amino compound and an organic heterotricyclic compound.
Huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata. The botanical has been used in China for centuries for the treatment of swelling, fever and blood disorders. Recently in clinical trials in China, it has demonstrated neuroprotective effects. It is currently being investigated as a possible treatment for diseases characterized by neurodegeneration – particularly Alzheimer’s disease.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO.
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms huperzine A
huperzine A, (5alpha,9beta,11Z)-(-)-isome
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7: Desilets AR, Gickas JJ, Dunican KC. Role of huperzine a in the treatment of Alzheimer's disease. Ann Pharmacother. 2009 Mar;43(3):514-8. doi: 10.1345/aph.1L402. Epub 2009 Feb 24. Review. PubMed PMID: 19240260.
8: Zhang HY, Zheng CY, Yan H, Wang ZF, Tang LL, Gao X, Tang XC. Potential therapeutic targets of huperzine A for Alzheimer's disease and vascular dementia. Chem Biol Interact. 2008 Sep 25;175(1-3):396-402. doi: 10.1016/j.cbi.2008.04.049. Epub 2008 May 13. Review. PubMed PMID: 18565502.
9: Li J, Wu HM, Zhou RL, Liu GJ, Dong BR. Huperzine A for Alzheimer's disease. Cochrane Database Syst Rev. 2008 Apr 16;(2):CD005592. doi: 10.1002/14651858.CD005592.pub2. Review. PubMed PMID: 18425924.
10: Little JT, Walsh S, Aisen PS. An update on huperzine A as a treatment for Alzheimer's disease. Expert Opin Investig Drugs. 2008 Feb;17(2):209-15. doi: 10.1517/13543784.17.2.209. Review. PubMed PMID: 18230054.
11: Li WM, Kan KK, Carlier PR, Pang YP, Han YF. East meets West in the search for Alzheimer's therapeutics - novel dimeric inhibitors from tacrine and huperzine A. Curr Alzheimer Res. 2007 Sep;4(4):386-96. Review. PubMed PMID: 17908041.
12: Zhang HY, Yan H, Tang XC. Non-cholinergic effects of huperzine A: beyond inhibition of acetylcholinesterase. Cell Mol Neurobiol. 2008 Feb;28(2):173-83. Epub 2007 Jul 27. Review. PubMed PMID: 17657601.
13: Ma X, Tan C, Zhu D, Gang DR, Xiao P. Huperzine A from Huperzia species--an ethnopharmacolgical review. J Ethnopharmacol. 2007 Aug 15;113(1):15-34. Epub 2007 Jun 2. Review. PubMed PMID: 17644292.
14: Haviv H, Wong DM, Silman I, Sussman JL. Bivalent ligands derived from Huperzine A as acetylcholinesterase inhibitors. Curr Top Med Chem. 2007;7(4):375-87. Review. PubMed PMID: 17305579.
15: Wang R, Yan H, Tang XC. Progress in studies of huperzine A, a natural cholinesterase inhibitor from Chinese herbal medicine. Acta Pharmacol Sin. 2006 Jan;27(1):1-26. Review. PubMed PMID: 16364207.
16: Wang R, Tang XC. Neuroprotective effects of huperzine A. A natural cholinesterase inhibitor for the treatment of Alzheimer's disease. Neurosignals. 2005;14(1-2):71-82. Review. PubMed PMID: 15956816.
17: Liu L, Sun JX. [Advances on study of organophosphate poisoning prevented by Huperzine A]. Wei Sheng Yan Jiu. 2005 Mar;34(2):224-6. Review. Chinese. PubMed PMID: 15952670.
18: Huperzine A. Drugs R D. 2004;5(1):44-5. Review. PubMed PMID: 14725492.
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20: Zangara A. The psychopharmacology of huperzine A: an alkaloid with cognitive enhancing and neuroprotective properties of interest in the treatment of Alzheimer's disease. Pharmacol Biochem Behav. 2003 Jun;75(3):675-86. Review. PubMed PMID: 12895686.
PubChem Compound 6565233
Last Modified Dec 05 2021
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